molecular formula C29H27NO6 B14872386 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B14872386
M. Wt: 485.5 g/mol
InChI Key: ZKLVZEXZUIXKLA-RFBIWTDZSA-N
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Description

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is unique due to its combination of multiple functional groups and ring structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO6/c1-2-13-34-22-10-6-9-20(16-22)26-25(27(31)21-11-12-23-24(17-21)36-15-14-35-23)28(32)29(33)30(26)18-19-7-4-3-5-8-19/h3-12,16-17,26,31H,2,13-15,18H2,1H3/b27-25-

InChI Key

ZKLVZEXZUIXKLA-RFBIWTDZSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OCCO4)/O)/C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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